molecular formula C5H8N4O B3505792 N-methyl-2-(4H-1,2,4-triazol-3-yl)acetamide

N-methyl-2-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No. B3505792
M. Wt: 140.14 g/mol
InChI Key: BQWKNELTBIZVAR-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of various starting materials. For example, one study reported the synthesis of 1,2,4-triazole derivatives by reacting quinazoline derivatives with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives typically includes a triazole ring, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific compound and the conditions. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on the specific compound. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid that is soluble in acetone .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can also vary widely, as these compounds can interact with a variety of enzymes and receptors in the biological system .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary depending on the specific compound. For example, (4-methyl-4H-1,2,4-triazol-3-yl)methanamine has hazard statements H302,H315,H318,H335 .

Future Directions

The future directions for research on 1,2,4-triazole derivatives could include further exploration of their synthesis, analysis of their physical and chemical properties, investigation of their mechanisms of action, and evaluation of their safety and hazards. Additionally, given their versatile biological activities, there is potential for the development of new therapeutic agents based on 1,2,4-triazole derivatives .

properties

IUPAC Name

N-methyl-2-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-6-5(10)2-4-7-3-8-9-4/h3H,2H2,1H3,(H,6,10)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWKNELTBIZVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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